

Application Note: Forced Degradation Studies of Captopril

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Compound of Interest

Compound Name: Captopril EP Impurity J

Cat. No.: B121658

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for conducting forced degradation studies on Captopril. It is designed to meet the guidelines set by the International Council for Harmonisation (ICH) for stress testing of active pharmaceutical ingredients (APIs). The protocols herein describe methods for subjecting Captopril to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish its intrinsic stability.

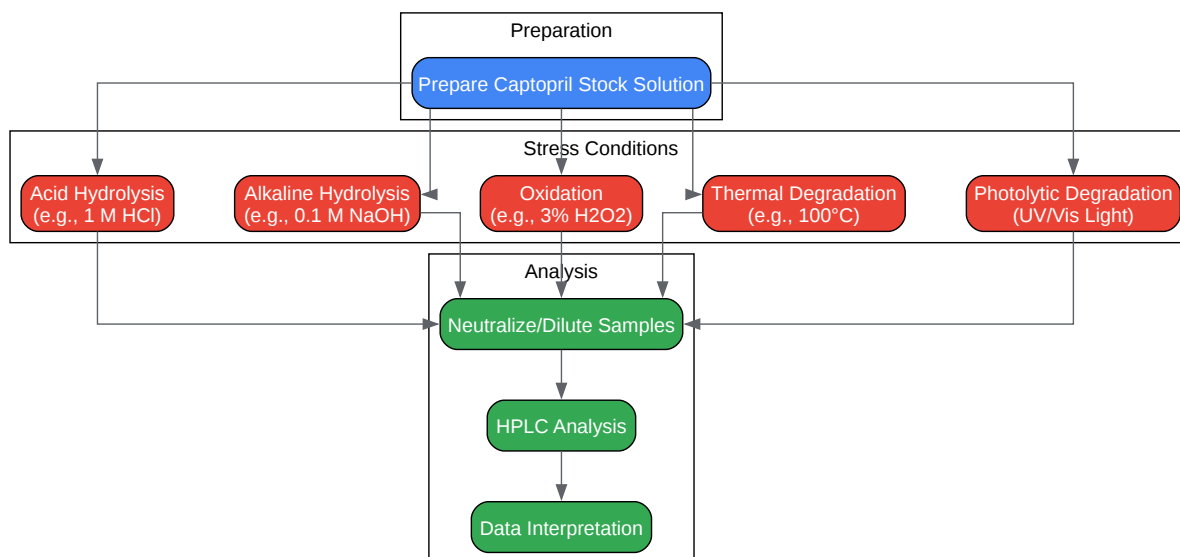
Introduction

Captopril is the first orally active angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.^{[1][2][3]} Its structure contains a thiol (-SH) group and an amide linkage, both of which are susceptible to degradation.^{[4][5][6]} The thiol group is particularly prone to oxidation, forming Captopril disulfide, which is the primary degradation product.^{[1][7][8][9]}

Forced degradation, or stress testing, is a critical component of the drug development process. As mandated by ICH guideline Q1A(R2), these studies help to elucidate the intrinsic stability of a drug substance, identify likely degradation products, and establish degradation pathways.^{[10][11]} This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for quality control and ensuring the safety and efficacy of the final drug product.^{[11][12]}

Experimental Workflow

The general workflow for performing forced degradation studies on Captopril involves preparing stock solutions, subjecting them to various stress conditions, and analyzing the resulting samples using a stability-indicating HPLC method to quantify the parent drug and its degradants.



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